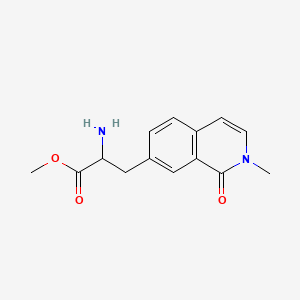
Methyl 2-amino-3-(2-methyl-1-oxo-7-isoquinolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(2-methyl-1-oxo-7-isoquinolyl)propanoate is a complex organic compound that belongs to the class of esters It is characterized by the presence of an isoquinoline moiety, which is a bicyclic structure containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-methyl-1-oxo-7-isoquinolyl)propanoate typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-1-oxo-7-isoquinolinecarboxylic acid with methylamine, followed by esterification with methanol under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-methyl-1-oxo-7-isoquinolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted isoquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-3-(2-methyl-1-oxo-7-isoquinolyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2-methyl-1-oxo-7-isoquinolyl)propanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
- Methyl 2-amino-3-(2-hydroxyquinolin-4-yl)propanoate
Uniqueness
Methyl 2-amino-3-(2-methyl-1-oxo-7-isoquinolyl)propanoate is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-methyl-1-oxoisoquinolin-7-yl)propanoate |
InChI |
InChI=1S/C14H16N2O3/c1-16-6-5-10-4-3-9(7-11(10)13(16)17)8-12(15)14(18)19-2/h3-7,12H,8,15H2,1-2H3 |
InChI Key |
BQGWPVJOZJRMIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















